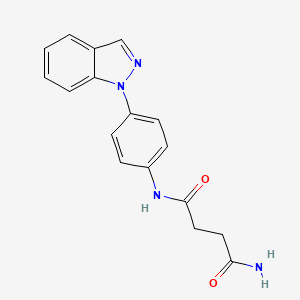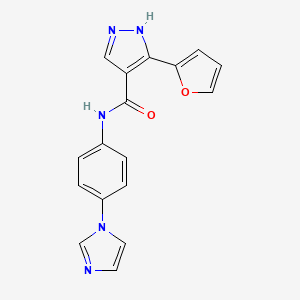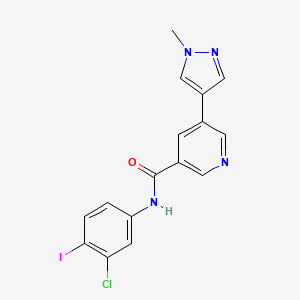
N'-(4-indazol-1-ylphenyl)butanediamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-indazol-1-ylphenyl)butanediamide, also known as MLN4924, is a small molecule inhibitor that targets the NEDD8-activating enzyme (NAE). It has been found to have potential therapeutic applications in cancer treatment due to its ability to induce cell cycle arrest and apoptosis in cancer cells.
Aplicaciones Científicas De Investigación
N'-(4-indazol-1-ylphenyl)butanediamide has been extensively studied for its potential therapeutic applications in cancer treatment. It has been found to induce cell cycle arrest and apoptosis in cancer cells by inhibiting the NAE enzyme, which is involved in the activation of the ubiquitin-like protein NEDD8. This leads to the destabilization of various proteins that are critical for cancer cell survival and proliferation.
Mecanismo De Acción
N'-(4-indazol-1-ylphenyl)butanediamide inhibits the NAE enzyme, which is responsible for the activation of the ubiquitin-like protein NEDD8. NEDD8 is then conjugated to various proteins, including cullin-RING ligases (CRLs), which are involved in the degradation of proteins. Inhibition of NAE leads to the accumulation of NEDD8-conjugated proteins, which destabilizes CRLs and other proteins critical for cancer cell survival and proliferation, leading to cell cycle arrest and apoptosis.
Biochemical and Physiological Effects:
N'-(4-indazol-1-ylphenyl)butanediamide has been found to have potent anti-cancer effects in vitro and in vivo. It induces cell cycle arrest and apoptosis in a variety of cancer cell lines, including breast, prostate, lung, and pancreatic cancer. It has also been shown to inhibit tumor growth in xenograft models of breast and pancreatic cancer. In addition, N'-(4-indazol-1-ylphenyl)butanediamide has been found to sensitize cancer cells to chemotherapy and radiation therapy, making it a promising combination therapy agent.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of N'-(4-indazol-1-ylphenyl)butanediamide is its specificity for the NAE enzyme, which minimizes off-target effects. It has also been found to be well-tolerated in animal models, with no significant toxicity observed at therapeutic doses. However, N'-(4-indazol-1-ylphenyl)butanediamide has a short half-life in vivo, which limits its efficacy as a single-agent therapy. In addition, its mechanism of action may not be effective against all types of cancer, and further research is needed to identify biomarkers that can predict response to N'-(4-indazol-1-ylphenyl)butanediamide.
Direcciones Futuras
There are several future directions for research on N'-(4-indazol-1-ylphenyl)butanediamide. One area of focus is the development of more potent and selective NAE inhibitors that can overcome the limitations of N'-(4-indazol-1-ylphenyl)butanediamide. Another area of research is the identification of biomarkers that can predict response to N'-(4-indazol-1-ylphenyl)butanediamide, which can help to personalize cancer treatment. Additionally, there is a need to investigate the potential of N'-(4-indazol-1-ylphenyl)butanediamide as a combination therapy agent with other anti-cancer agents, such as chemotherapy and radiation therapy. Finally, further research is needed to understand the long-term effects of N'-(4-indazol-1-ylphenyl)butanediamide on normal cells and tissues, as well as its potential for drug resistance.
Métodos De Síntesis
The synthesis of N'-(4-indazol-1-ylphenyl)butanediamide involves a multi-step process that begins with the reaction of 4-bromo-1H-indazole with 4-aminobenzylamine to form 4-(4-aminobenzyl)-1H-indazole. This intermediate is then reacted with 1,4-dibromobutane to yield N-(4-bromobutyl)-4-(4-aminobenzyl)-1H-indazole. Finally, the bromine atoms are replaced with amino groups using sodium azide and ammonium chloride to produce N'-(4-indazol-1-ylphenyl)butanediamide.
Propiedades
IUPAC Name |
N'-(4-indazol-1-ylphenyl)butanediamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4O2/c18-16(22)9-10-17(23)20-13-5-7-14(8-6-13)21-15-4-2-1-3-12(15)11-19-21/h1-8,11H,9-10H2,(H2,18,22)(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDLMPJGBYXYNBJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=NN2C3=CC=C(C=C3)NC(=O)CCC(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N'-(4-indazol-1-ylphenyl)butanediamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[3-[benzyl(methyl)amino]butyl]-4-(difluoromethoxy)-1H-indole-2-carboxamide](/img/structure/B7434190.png)

![5-(4-methylphenyl)-N-(1-prop-2-ynylpyrazol-4-yl)thieno[2,3-d]pyrimidin-4-amine](/img/structure/B7434201.png)

![1-(4-acetyl-3,5-dimethylphenyl)-3-[(1R,2S)-2-(3-ethoxyphenyl)cyclopropyl]urea](/img/structure/B7434219.png)

![methyl 3-[3-[[(N,N'-dimethylcarbamimidoyl)amino]methyl]phenyl]benzoate;hydrobromide](/img/structure/B7434232.png)
![5-bromo-N-[1-(2-chlorophenyl)pyrazol-4-yl]-6-fluoropyrimidin-4-amine](/img/structure/B7434244.png)
![Methyl 3-bromo-4-[(pyrido[3,4-d]pyrimidin-4-ylamino)methyl]benzoate](/img/structure/B7434250.png)
![N-[4-[[6-(4-methoxyphenyl)pyrimidin-4-yl]amino]phenyl]oxolane-2-carboxamide](/img/structure/B7434254.png)
![N-[4-(4,5-dimethylimidazol-1-yl)phenyl]-5-(furan-2-yl)-1H-pyrazole-4-carboxamide](/img/structure/B7434258.png)

![4-N-[3-[(2-fluorophenyl)methyl]-1,3-thiazol-2-ylidene]pyridine-2,4-dicarboxamide](/img/structure/B7434278.png)
![N-[(3-fluoro-2-iodophenyl)methyl]-1H-pyrazolo[3,4-b]pyridin-5-amine](/img/structure/B7434289.png)